Perfluoroperhydrophenanthrene
Overview
Description
Synthesis Analysis
The synthesis of Perfluoroperhydrophenanthrene and related compounds often involves halogen exchange reactions or direct fluorination techniques. For instance, Chambers and Edwards (1997) described the use of Perfluoroperhydrophenanthrene as a 'bulking agent' in halogen exchange reactions, showcasing its utility in the preparation of various fluorinated compounds (Chambers & Edwards, 1997).
Molecular Structure Analysis
The molecular structure of Perfluoroperhydrophenanthrene has been examined through various studies. A study on perfluorinated polycyclic aromatic hydrocarbons, including Perfluoroperhydrophenanthrene, utilized density functional theory (DFT) to analyze their properties and structures. This work provided insights into the electron affinities and vibrational frequencies of these molecules, highlighting the molecular structure and stability of Perfluoroperhydrophenanthrene (Feng et al., 2009).
Chemical Reactions and Properties
Perfluoroperhydrophenanthrene's chemical reactions and properties are influenced by its fully fluorinated structure, making it a valuable reagent in organic synthesis. For example, Nishida et al. (2016) demonstrated the reactions of highly branched Perfluoroolefins with (Pentafluorophenyl)trimethylsilane, which could lead to the synthesis of perfluorinated super-congested systems, highlighting the unique reactivity of perfluorinated compounds (Nishida et al., 2016).
Physical Properties Analysis
The physical properties of Perfluoroperhydrophenanthrene, such as its density, boiling point, and solubility, are significantly affected by the presence of fluorine atoms. These properties make it an interesting compound for various applications, including its use as a solvent replacement due to its stability and inertness (Chambers & Edwards, 1997).
Scientific Research Applications
Vitreoretinal Surgery in Pediatrics
Perfluoroperhydrophenanthrene, commercially known as Vitreon, has been utilized in pediatric vitreoretinal surgery. It serves as an intraoperative tool in the management of traumatic retinal detachment in children, particularly for those with complications from penetrating and perforating trauma. Its application results in significant anatomic success and improved postoperative visual acuity in some cases, despite the challenging nature of such surgeries (Çekiç, Batman, Totan, Aslan, & Özalp, 2004).
Comparison with Perfluoro-n-octane in Vitreoretinal Surgery
Comparative studies between perfluoroperhydrophenanthrene (Vitreon) and perfluoro-n-octane (PFO) in vitreoretinal surgery have shown that while PFO may be easier to visualize and remove during surgery, both substances demonstrate similar efficacy in terms of retinal attachment and final visual outcomes. This suggests that perfluoroperhydrophenanthrene is a viable option in vitreoretinal surgeries with outcomes comparable to PFO (Loewenstein, Humayun, de Juan, Campochiaro, & Haller, 2000).
Photoacoustic and Ultrasound Imaging
Perfluoroperhydrophenanthrene, as part of perfluorocarbon (PFC) nanodroplets, has been explored in enhancing photoacoustic and ultrasound imaging. These nanodroplets offer improved contrast and may have therapeutic applications, highlighting the versatility of perfluoroperhydrophenanthrene in medical imaging technologies (Hannah, Luke, Wilson, Homan, & Emelianov, 2014).
Plant Leaf Imaging
In the field of plant science, perfluoroperhydrophenanthrene has been used for in vivo imaging of plant leaves. When used as a mounting medium, it enhances the optical properties of leaves, allowing for clearer and deeper imaging with various advanced microscopy techniques. This application is significant for studies in plant pathology, physiology, development, and cell biology (Littlejohn, Mansfield, Christmas, Witterick, Fricker, Grant, Smirnoff, Everson, Moger, & Love, 2014).
Organ Preservation
Research into organ preservation has identified perfluoroperhydrophenanthrene as a potential agent due to its high oxygen dissolving capacity. While its efficacy appears to be organ and species-dependent, it has shown promise in pancreas preservation and could be formulated for various preservation techniques (Hosgood & Nicholson, 2010).
Protective Applications in Industry
Perfluoroperhydrophenanthrene, as a perfluoropolymer, has been used in various industrial applications for protection purposes. It is applied in creating corrosion-resistant coatings, enhancing the lifetime of medical implants, and protecting functional layers in electronic devices. Its inert nature and stability under various conditions make it a versatile protective agent in numerous sectors (Grytsenko, 2016).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F24/c15-1-2(16)4(18,10(29,30)14(37,38)12(33,34)6(2,21)22)8(25,26)7(23,24)3(1,17)9(27,28)13(35,36)11(31,32)5(1,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKENRHXGDUPTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C3(C(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047029 | |
Record name | Perfluorotetradecahydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroperhydrophenanthrene | |
CAS RN |
306-91-2 | |
Record name | Perfluoroperhydrophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorotetradecahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorotetradecahydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERFLUOROPERHYDROPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ3T53GWV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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